1,2,3,4-Tetrahydro-1,2-dimethyl-4,8-isoquinolinediol
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Overview
Description
1,2,3,4-Tetrahydro-1,2-dimethyl-4,8-isoquinolinediol is a compound belonging to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This compound is characterized by its unique structure, which includes two methyl groups and two hydroxyl groups attached to the tetrahydroisoquinoline core. Tetrahydroisoquinolines are significant in medicinal chemistry due to their presence in various natural products and their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4-Tetrahydro-1,2-dimethyl-4,8-isoquinolinediol typically involves the reduction of isoquinoline derivatives. Common methods include the use of reducing agents such as tin and hydrochloric acid or sodium and ethanol . Additionally, the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions are traditional approaches for preparing tetrahydroisoquinoline derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The choice of method depends on the desired yield, purity, and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydro-1,2-dimethyl-4,8-isoquinolinediol undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various substituted tetrahydroisoquinolines.
Scientific Research Applications
1,2,3,4-Tetrahydro-1,2-dimethyl-4,8-isoquinolinediol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-1,2-dimethyl-4,8-isoquinolinediol involves its interaction with molecular targets such as dopamine receptors and enzymes involved in neurotransmitter metabolism . The compound exhibits neuroprotective effects by inhibiting monoamine oxidase (MAO) and scavenging free radicals. Additionally, it modulates the glutamatergic system, contributing to its neuroprotective properties .
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydroisoquinoline
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline
- 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
Comparison: 1,2,3,4-Tetrahydro-1,2-dimethyl-4,8-isoquinolinediol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other tetrahydroisoquinolines, it has enhanced neuroprotective properties and potential therapeutic applications in neurodegenerative diseases .
Properties
IUPAC Name |
1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,8-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-11-8(4-3-5-9(11)13)10(14)6-12(7)2/h3-5,7,10,13-14H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBRAZPZFNVIKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=CC=C2O)C(CN1C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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